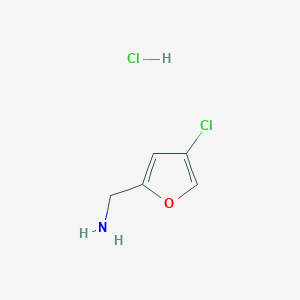![molecular formula C10H8N2O4 B11776169 6-Acetamidobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11776169.png)
6-Acetamidobenzo[d]isoxazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-アセトアミドベンゾ[d]イソキサゾール-3-カルボン酸は、分子式C10H8N2O4、分子量220.18 g/molの化学化合物です。 ベンゾイソキサゾールの誘導体であり、6位にアセトアミド基、3位にカルボン酸基を有しています。
2. 製法
合成経路と反応条件
6-アセトアミドベンゾ[d]イソキサゾール-3-カルボン酸の合成は、一般的に以下の手順で行われます。
イソキサゾール環の形成: イソキサゾール環は、適切な前駆体(例えば、オルト-ニトロベンジル誘導体)を含む環化反応によって合成することができます。
アセトアミド基の導入: アセトアミド基は、ベンゾイソキサゾール環に存在するアミノ基のアセチル化によって導入することができます。
カルボキシル化: カルボン酸基は、カルボキシル化反応によって導入することができます。この反応は、通常、特定の条件下で二酸化炭素またはカルボキシル化剤を使用します。
工業的製法
6-アセトアミドベンゾ[d]イソキサゾール-3-カルボン酸の工業的製法には、上記の合成経路の最適化バージョンが含まれる場合があります。これらの製法は、スケーラビリティ、コスト効率、環境への配慮を重視しています。これらの製法では、通常、連続式反応器、高度な触媒、グリーンケミストリーの原則が採用され、収率の向上と廃棄物の削減が図られます。
3. 化学反応の分析
反応の種類
6-アセトアミドベンゾ[d]イソキサゾール-3-カルボン酸は、以下のものを含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、酸化されて追加の官能基を導入したり、既存の官能基を修飾したりすることができます。
還元: 還元反応を使用して、ニトロ基をアミノ基に変換したり、他の官能基を還元したりすることができます。
置換: この化合物は、置換反応に関与することができます。この反応では、ある官能基が別の官能基に置き換わります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、過酸化水素、三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、接触水素化などの還元剤がしばしば使用されます。
置換: 置換反応には、ハロゲン、アルキル化剤、求核剤などの試薬が、様々な条件下で使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はヒドロキシル化された誘導体をもたらす可能性があり、還元はアミンまたは他の還元された形態を生み出す可能性があります。
4. 科学研究への応用
6-アセトアミドベンゾ[d]イソキサゾール-3-カルボン酸は、以下のものを含むいくつかの科学研究に応用されています。
化学: より複雑な分子の合成におけるビルディングブロックとして、および分析化学における標準物質として使用されます。
生物学: この化合物は、抗菌作用や抗癌作用などの潜在的な生物活性を研究されています。
医学: 医薬品中間体または薬物開発における有効成分としての可能性を探索する研究が進められています。
産業: その独特の構造特性により、ポリマーやコーティングなどの新素材の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetamidobenzo[d]isoxazole-3-carboxylic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an ortho-nitrobenzyl derivative.
Introduction of the Acetamido Group: The acetamido group can be introduced via acetylation of an amino group present on the benzoisoxazole ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors, advanced catalysts, and green chemistry principles to enhance yield and reduce waste.
化学反応の分析
Types of Reactions
6-Acetamidobenzo[d]isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group or reduce other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms.
科学的研究の応用
6-Acetamidobenzo[d]isoxazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
6-アセトアミドベンゾ[d]イソキサゾール-3-カルボン酸の作用機序には、特定の分子標的および経路との相互作用が含まれます。アセトアミド基とカルボン酸基は、酵素、受容体、または他の生体分子への結合において重要な役割を果たし、様々な生物学的効果をもたらします。正確な経路と標的は、特定の用途と使用のコンテキストによって異なります。
類似化合物との比較
類似化合物
ベンゾ[d]イソキサゾール-3-カルボン酸: アセトアミド基を欠いており、化学的および生物学的特性が異なる可能性があります。
6-アミノベンゾ[d]イソキサゾール-3-カルボン酸: アセトアミド基の代わりにアミノ基を含んでおり、反応性や用途が異なります。
6-メチルベンゾ[d]イソキサゾール-3-カルボン酸:
独自性
6-アセトアミドベンゾ[d]イソキサゾール-3-カルボン酸は、アセトアミド基とカルボン酸基の両方を有しているため、独自性があります。これらの官能基の組み合わせにより、この化合物は、様々な研究および産業用途において貴重な化合物となっています。
特性
分子式 |
C10H8N2O4 |
|---|---|
分子量 |
220.18 g/mol |
IUPAC名 |
6-acetamido-1,2-benzoxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c1-5(13)11-6-2-3-7-8(4-6)16-12-9(7)10(14)15/h2-4H,1H3,(H,11,13)(H,14,15) |
InChIキー |
SUYVXXQCMUTBBB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=NO2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


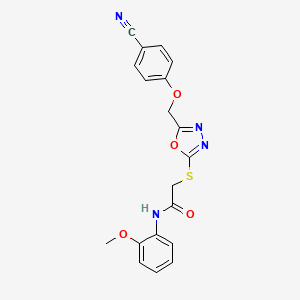
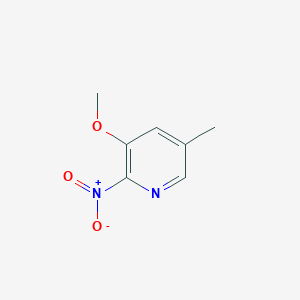


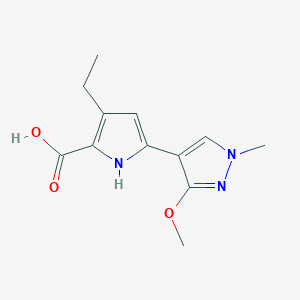


![4-(1H-Benzo[d]imidazol-2-yl)-2-bromo-N,N-dimethylaniline](/img/structure/B11776140.png)
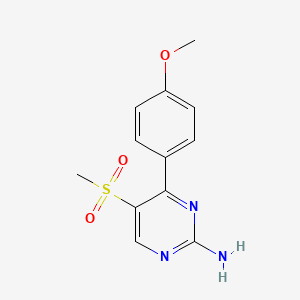


![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)furan-2-carbaldehyde](/img/structure/B11776156.png)

